molecular formula C14H15N3O4S B2828631 4-acetyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide CAS No. 1021219-32-8

4-acetyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Cat. No.: B2828631
CAS No.: 1021219-32-8
M. Wt: 321.35
InChI Key: XEVIGGCCWAWLIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-acetyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a synthetic organic compound designed for research use, featuring a benzenesulfonamide group linked to a pyridazinone core. This structure places it in a class of molecules investigated for multi-target therapeutic applications, particularly in inflammation and cancer research . The incorporated sulfonamide group is a known pharmacophore that can anchor to the catalytic zinc ion in carbonic anhydrase (CA) isoforms, making such derivatives potential inhibitors of enzymes like hCA IX and XII, which are overexpressed in hypoxic tumors . Simultaneously, the pyridazinone scaffold is a privileged structure in medicinal chemistry, reported to contribute to inhibitory activity against cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) enzymes . The dual-target or multi-target inhibition of these enzymes is a recognized strategy in anti-inflammatory and anticancer agent development . Researchers can utilize this compound as a key intermediate or lead molecule in the synthesis and biological evaluation of novel small-molecule inhibitors. It is also valuable for mechanistic studies, structure-activity relationship (SAR) analysis, and exploring complex biochemical pathways involving pH regulation and eicosanoid signaling . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

4-acetyl-N-[2-(6-oxopyridazin-1-yl)ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4S/c1-11(18)12-4-6-13(7-5-12)22(20,21)16-9-10-17-14(19)3-2-8-15-17/h2-8,16H,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEVIGGCCWAWLIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues from Pyridazine-Based Sulfonamides ()

Compounds 5a and 5b are benzyloxy-substituted pyridazine derivatives synthesized from 4-(3-hydroxy-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (3 ). Key differences from the target compound include:

Property Target Compound 5a 5b
Substituent on Pyridazine Ethyl linker to benzenesulfonamide 3-Benzyloxy group 3-(4-Nitrobenzyloxy) group
Benzenesulfonamide Substituent 4-Acetyl group Unsubstituted (sulfonamide at 4-position) Unsubstituted (sulfonamide at 4-position)
Molecular Weight (g/mol) Calculated: ~349.34 (C₁₅H₁₆N₄O₄S) 380.06 (C₁₇H₁₅N₃O₄S, [M+Na]⁺) 425.05 (C₁₇H₁₄N₄O₆S, [M+Na]⁺)
Key Spectral Data N/A (hypothetical) HRMS: Found m/z 380.067428 vs. Calcd 380.057548 ¹H NMR: δ 8.34–8.21 (m, 2H, nitrobenzyl); ¹³C NMR: δ 157.97 (C=O)

Key Observations :

  • 5a and 5b prioritize pyridazine-ring modifications (benzyloxy/nitrobenzyloxy), whereas the target compound focuses on benzenesulfonamide substitution (4-acetyl) and ethyl linker flexibility.
  • Discrepancies in HRMS data for 5a (Δm/z +0.00988) may reflect experimental error or isotopic variations .

Heterocyclic Derivatives with Pyrimidinedione Cores ()

Compounds B12 and B13 feature tetrahydropyrimidin-2-yl groups linked to a 4-hydroxyphenyl-acetamide-sulfonamide system. Differences from the target compound include:

Property Target Compound B12 B13
Core Heterocycle 6-Oxopyridazine 4,6-Dioxo-1,4,5,6-tetrahydropyrimidine (oxygen linker) 4,6-Dioxo-1,4,5,6-tetrahydropyrimidine (sulfur linker)
Linker Chemistry Ethyl chain Oxygen atom Sulfur atom
Functional Groups Acetyl, sulfonamide 4-Hydroxyphenyl, acetamide, sulfonamide 4-Hydroxyphenyl, acetamide, sulfonamide

Key Observations :

  • B12 and B13 exhibit greater structural complexity with pyrimidinedione cores, which may enhance hydrogen-bonding interactions compared to the pyridazine in the target compound.
  • The sulfur linker in B13 could increase lipophilicity and metabolic stability relative to the oxygen linker in B12 or the ethyl chain in the target compound .

Physicochemical and Functional Implications

Solubility and Polarity

  • The acetyl group in the target compound may reduce solubility compared to the nitrobenzyloxy group in 5b , which introduces polar nitro functionality.
  • B12 and B13 likely exhibit intermediate solubility due to their hydroxyl and acetamide groups.

Pharmacokinetic Considerations

  • Ethyl linkers (target compound) may improve membrane permeability over bulkier benzyloxy groups (5a , 5b ).
  • Sulfur-containing B13 could resist oxidative metabolism better than oxygen-linked analogues.

Q & A

Basic Research Question

  • TLC : Monitor reaction progress using silica gel plates and UV visualization .
  • IR Spectroscopy : Confirm functional groups (e.g., sulfonamide S=O stretch at ~1150–1300 cm⁻¹) .
  • Elemental Analysis : Validate empirical formula consistency (e.g., C, H, N content) .

How can researchers investigate the metabolic stability of this compound in preclinical models?

Advanced Research Question
Methodology includes:

  • Liver Microsome Assays : Incubate the compound with human or rat liver microsomes and quantify degradation via LC-MS .
  • CYP450 Inhibition Studies : Screen against cytochrome P450 isoforms (e.g., CYP3A4) to assess drug-drug interaction risks .

What are the recommended storage conditions to maintain compound stability?

Basic Research Question

  • Temperature : Store at –20°C in airtight containers to prevent hydrolysis or oxidation .
  • Light Sensitivity : Protect from UV exposure using amber vials .
  • Moisture Control : Use desiccants (e.g., silica gel) in storage environments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.